molecular formula C19H28N2O4 B3185353 1-(3-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine CAS No. 1131622-98-4

1-(3-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine

Cat. No. B3185353
M. Wt: 348.4 g/mol
InChI Key: USAXKNDSHKDMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine-based compounds are gaining more attention in today’s research as the piperazine nucleus is found in many biologically active compounds . Substitution in the nitrogen atom of piperazine with a suitable fragment containing donor atoms makes it unique for versatile binding possibilities with metal ions .


Synthesis Analysis

The synthesis of piperazine-based ligands involves the cyclization of bis-chloroethyl amine with a suitable amine . The asymmetrical ligands have been synthesized using this method .


Molecular Structure Analysis

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms on the opposite side of the ring . It is a weak base and freely soluble in aqueous and organic solvents . Substitution on both nitrogens results in symmetrically disubstituted derivatives as well as unsymmetrically mono and disubstituted compounds .


Chemical Reactions Analysis

Piperazine-based compounds and their metal complexes have shown applications in different fields like antimicrobial, antioxidant, antihistaminic, anticancer, DNA binding and protein binding, catalyst in ring-opening polymerization (ROP), etc .


Physical And Chemical Properties Analysis

Piperazine is a weak base (pKb 3.97, 8.34) and is freely soluble in aqueous and organic solvents .

Safety And Hazards

Specific hazards arising from the chemical are not available . Firefighters are advised to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

CAS RN

1131622-98-4

Product Name

1-(3-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-[[3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C19H28N2O4/c1-5-16-13-20(9-10-21(16)18(24)25-19(2,3)4)12-14-7-6-8-15(11-14)17(22)23/h6-8,11,16H,5,9-10,12-13H2,1-4H3,(H,22,23)

InChI Key

USAXKNDSHKDMPE-UHFFFAOYSA-N

SMILES

CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)C(=O)O

Canonical SMILES

CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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